molecular formula C14H22N2 B7931678 Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine

Cat. No.: B7931678
M. Wt: 218.34 g/mol
InChI Key: CPSVIPMHUOWCOQ-AWEZNQCLSA-N
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Description

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine is a chiral amine compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzyl group, an isopropyl group, and a pyrrolidine ring, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides and suitable nucleophiles.

    Addition of the Isopropyl Group: The isopropyl group can be added through alkylation reactions using isopropyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Benzyl halides, isopropyl halides, and strong bases like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl-isopropyl-®-pyrrolidin-3-yl-amine: The enantiomer of the compound, which may exhibit different biological activities.

    Benzyl-methyl-(S)-pyrrolidin-3-yl-amine: A structurally similar compound with a methyl group instead of an isopropyl group.

    Phenyl-isopropyl-(S)-pyrrolidin-3-yl-amine: A compound with a phenyl group instead of a benzyl group.

Uniqueness

Benzyl-isopropyl-(S)-pyrrolidin-3-yl-amine is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its versatility in synthetic applications and potential therapeutic uses make it a valuable compound in various fields of research.

Properties

IUPAC Name

(3S)-N-benzyl-N-propan-2-ylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-12(2)16(14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSVIPMHUOWCOQ-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC1=CC=CC=C1)[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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